molecular formula C12H27BrOSi B042668 (4-Bromo-1,1-dimethyl-butoxy)-tert-butyl-dimethyl-silane CAS No. 380605-59-4

(4-Bromo-1,1-dimethyl-butoxy)-tert-butyl-dimethyl-silane

Cat. No. B042668
M. Wt: 295.33 g/mol
InChI Key: KSQAZJRLBNGMBD-UHFFFAOYSA-N
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Patent
US07741313B2

Procedure details

To a −50° C. cooled solution of alcohol 8 (3 g, 16.6 mmol) in anhydrous CH2Cl2 (50 mL) was added 2,6-lutidine (2.32 mL, 2.13 g, 19.89 mmol) followed by TBSOTf (4.57 mL, 5.26 g, 19.9 mmol). The solution was stirred at 0° C. for 15 min and water (10 mL) was added. The mixture was extracted with CH2Cl2 (3×40 mL), and combined organic phases were washed with 1N aqueous solution of NaOH (40 mL), dried (Na2SO4), filtered and concentrated. The residue was purified by silica gel column chromatography (1% ethyl acetate/hexane) to give 3.9 g (13.2 mmol, 80%) of 9. 1H NMR (400 MHz, CDCl3) δ: 0.07 (6H, s), 0.85 (9H, s), 1.21 (6H, s), 1.55 (2H, m), 1.95 (2H, m),3.41 (2H, t, J=6.8 Hz)
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.32 mL
Type
reactant
Reaction Step Two
Quantity
4.57 mL
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
reactant
Reaction Step Four
Name
Yield
80%

Identifiers

REACTION_CXSMILES
[Br:1][CH2:2][CH2:3][CH2:4][C:5]([CH3:8])([OH:7])[CH3:6].N1C(C)=CC=CC=1C.[Si:17](OS(C(F)(F)F)(=O)=O)([C:20]([CH3:23])([CH3:22])[CH3:21])([CH3:19])[CH3:18].O>C(Cl)Cl>[Br:1][CH2:2][CH2:3][CH2:4][C:5]([CH3:8])([O:7][Si:17]([C:20]([CH3:23])([CH3:22])[CH3:21])([CH3:19])[CH3:18])[CH3:6]

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
BrCCCC(C)(O)C
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
2.32 mL
Type
reactant
Smiles
N1=C(C=CC=C1C)C
Step Three
Name
Quantity
4.57 mL
Type
reactant
Smiles
[Si](C)(C)(C(C)(C)C)OS(=O)(=O)C(F)(F)F
Step Four
Name
Quantity
10 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The solution was stirred at 0° C. for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with CH2Cl2 (3×40 mL)
WASH
Type
WASH
Details
were washed with 1N aqueous solution of NaOH (40 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (1% ethyl acetate/hexane)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
BrCCCC(C)(O[Si](C)(C)C(C)(C)C)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 13.2 mmol
AMOUNT: MASS 3.9 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 79.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.